molecular formula C9H12NO3P B6183173 methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate CAS No. 2624139-72-4

methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate

Cat. No.: B6183173
CAS No.: 2624139-72-4
M. Wt: 213.2
InChI Key:
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Description

Methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12NO3P. It is also known as methyl 6-(dimethylphosphoryl)nicotinate. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a dimethylphosphoryl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with dimethylphosphine oxide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with new functional groups replacing the dimethylphosphoryl group.

Scientific Research Applications

Methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the dimethylphosphoryl group enhances its ability to participate in coordination chemistry and biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(dimethylphosphoryl)nicotinate
  • 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid
  • 6-(Dimethylphosphoryl)pyridine-3-carboxamide

Uniqueness

Methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with dimethylphosphoryl chloride followed by esterification with methanol.", "Starting Materials": [ "3-cyanopyridine", "dimethylphosphoryl chloride", "methanol" ], "Reaction": [ "3-cyanopyridine is reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine to form 6-(dimethylphosphoryl)pyridine-3-carbonitrile.", "The resulting nitrile is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-(dimethylphosphoryl)pyridine-3-carboxylate.", "The final product can be purified by recrystallization or column chromatography." ] }

CAS No.

2624139-72-4

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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